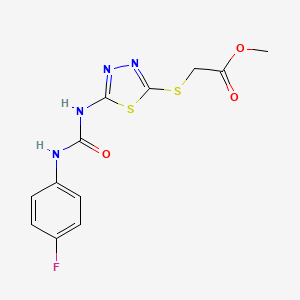

Methyl 2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetate

Description

Methyl 2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetate is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 4-fluorophenyl urea moiety and a methyl thioacetate group. This structure combines pharmacophoric elements known for diverse biological activities, including anticancer, antimicrobial, and anticonvulsant properties. The compound is synthesized via cyclization and condensation reactions, as demonstrated in , where the methyl ester derivative (17b) was obtained with a yield of 77.8% and characterized by ESI-MS (m/z 227.1 [M+H]⁺) . The 4-fluorophenyl group enhances metabolic stability and target binding affinity, making this compound a focus of medicinal chemistry research.

Properties

IUPAC Name |

methyl 2-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN4O3S2/c1-20-9(18)6-21-12-17-16-11(22-12)15-10(19)14-8-4-2-7(13)3-5-8/h2-5H,6H2,1H3,(H2,14,15,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVHFADFRCYDQEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CSC1=NN=C(S1)NC(=O)NC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.

Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorobenzene derivative reacts with the thiadiazole intermediate.

Ureido Linkage Formation: The ureido linkage is formed by reacting the fluorophenyl-thiadiazole intermediate with an isocyanate compound.

Esterification: Finally, the ester group is introduced by reacting the ureido-thiadiazole intermediate with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetate can undergo various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with reagents such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives.

Hydrolysis: Carboxylic acids.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing thiadiazole derivatives exhibit significant anticancer properties. Methyl 2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetate is hypothesized to act on specific molecular targets involved in cancer cell proliferation and survival.

- Case Study : A study demonstrated that thiadiazole derivatives can inhibit tumor growth by interfering with cellular signaling pathways. For instance, the compound's ability to modulate the activity of matrix metalloproteinases (MMPs), which are crucial for tumor invasion and metastasis, was highlighted. This suggests that this compound could be further explored as a lead compound in anticancer drug development .

Anti-inflammatory Properties

The anti-inflammatory potential of thiadiazole derivatives has been well-documented. This compound may exhibit similar properties.

- Mechanism : The compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation . This is particularly relevant in conditions like arthritis and other inflammatory diseases.

Antimicrobial Activity

Thiadiazole derivatives have shown promising antimicrobial effects against various pathogens. This compound could potentially be developed into a novel antimicrobial agent.

- Research Findings : Studies have reported that similar compounds demonstrate bactericidal and fungicidal activities. The structural features of this compound may enhance its efficacy against resistant strains of bacteria .

Central Nervous System Effects

There is emerging evidence suggesting that thiadiazole derivatives might exhibit neuroprotective effects or influence neurotransmitter systems.

- Potential Applications : The ability to modulate neurotransmitter levels could position this compound as a candidate for treating neurological disorders such as depression or anxiety .

Mechanism of Action

The mechanism of action of Methyl 2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetate involves its interaction with specific molecular targets. For example:

Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.

Protein-Ligand Interactions: It can interact with proteins through hydrogen bonding, hydrophobic interactions, and van der Waals forces, affecting protein function and signaling pathways.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally related 1,3,4-thiadiazole derivatives, emphasizing substituent effects, synthetic yields, biological activities, and physicochemical properties.

Substituent Variations on the Phenyl Ring

Key Findings :

- Electron-Withdrawing Groups (4-F, 4-CF₃) : The 4-fluorophenyl and 4-trifluoromethylphenyl derivatives exhibit enhanced biological activity due to improved metabolic stability and binding interactions. For example, the 4-fluoro analog demonstrated potent anticonvulsant activity (ED₅₀ = 0.65 μmol/kg) in maximal electroshock (MES) tests .

- Electron-Donating Groups (4-OCH₃) : The methoxy-substituted analog showed negligible cytotoxicity, suggesting that electron-donating groups may reduce efficacy in cancer models .

- Halogen Effects : Chlorine substitution (4-Cl) in related compounds conferred moderate antiproliferative activity, though less potent than fluorine .

Ester Group Modifications

Key Findings :

- Methyl vs. Ethyl Esters : The ethyl ester analog (CAS: 886937-20-8) is more lipophilic, which may enhance blood-brain barrier penetration for CNS-targeted applications. However, methyl esters generally exhibit better aqueous solubility, favoring in vitro assays .

Structural Analogues with Varying Linker Groups

Key Findings :

- Triazole-Thiadiazole Hybrids : The sodium salt derivative demonstrated superior intermolecular interactions with target enzymes, suggesting that hybrid scaffolds enhance binding affinity .

- Piperidine Linkers : Piperidine-substituted analogs showed acetylcholinesterase inhibitory activity, highlighting the role of nitrogen-containing linkers in neuropharmacology .

Anticancer Activity Comparison

Key Findings :

- The target compound’s fluorophenyl ureido-thiadiazole scaffold is structurally analogous to derivatives with confirmed antiproliferative effects, though direct cytotoxicity data for the methyl ester remains underexplored .

- Methoxy-substituted analogs exhibit poor activity, reinforcing the importance of electron-withdrawing groups in anticancer design .

Biological Activity

Methyl 2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetate is a complex organic compound featuring a thiadiazole ring and a fluorophenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article synthesizes available research findings on its biological activity, supported by data tables and case studies.

Chemical Structure and Synthesis

The compound's structure can be broken down as follows:

- Thiadiazole Ring : A five-membered heterocyclic compound containing sulfur and nitrogen.

- Fluorophenyl Group : A phenyl group substituted with a fluorine atom, which can influence biological activity due to the electronegativity of fluorine.

- Ureido Linkage : Connects the thiadiazole to the methyl acetate moiety, potentially enhancing solubility and bioavailability.

The synthesis typically involves:

- Formation of the thiadiazole ring through cyclization reactions.

- Introduction of the fluorophenyl group via nucleophilic substitution.

- Esterification to produce the final methyl ester form.

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant antimicrobial properties. For instance:

- Compounds containing the 2-amino-1,3,4-thiadiazole moiety have shown promising antibacterial activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for some derivatives were found to be lower than standard antibiotics like streptomycin .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Compound A | S. aureus | 32.6 |

| Compound B | E. coli | 47.5 |

| Methyl Ester | P. aeruginosa | 40.0 |

Anticancer Activity

Studies have demonstrated that compounds with a similar thiadiazole structure can inhibit cancer cell proliferation by targeting specific pathways:

- A study highlighted that derivatives with aryl urea moieties showed IC50 values ranging from 5.91 to 12.88 µM against various cancer cell lines . The presence of electron-withdrawing groups like fluorine can modulate this activity.

| Compound | IC50 (µM) | Cancer Type |

|---|---|---|

| Compound C | 5.91 | Breast Cancer |

| Compound D | 12.88 | Lung Cancer |

Anti-inflammatory Activity

The mechanism of action for anti-inflammatory effects may involve inhibition of key enzymes in inflammatory pathways:

- Thiadiazole derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis and inflammation .

Case Studies

- Antimicrobial Efficacy : A study evaluated various thiadiazole derivatives against Staphylococcus aureus and found that compounds with a fluorophenyl substitution had enhanced activity compared to their chloro and bromo counterparts .

- Cancer Cell Proliferation : In vitro studies on lung cancer cell lines demonstrated that methyl ester derivatives significantly inhibited cell growth compared to controls, suggesting potential for therapeutic applications in oncology .

Q & A

(Basic) What are the common synthetic routes for Methyl 2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetate, and what key intermediates are involved?

Answer:

The synthesis typically involves three stages: (1) formation of the 1,3,4-thiadiazole core, (2) introduction of the 4-fluorophenyl urea moiety, and (3) esterification of the thioacetate group. A critical intermediate is the thiol derivative (e.g., 5-mercapto-1,3,4-thiadiazole), which reacts with sodium monochloroacetate in aqueous medium to form the thioacetate backbone . Subsequent coupling with 4-fluorophenyl isocyanate or its derivatives introduces the ureido group. Reaction conditions (e.g., reflux in ethanol or acetonitrile) and stoichiometric control of reagents like phosphorous oxychloride (for cyclization) are crucial for yield optimization .

(Basic) Which analytical techniques are essential for confirming the structure and purity of this compound?

Answer:

A combination of 1H/13C NMR (to verify substituent positions and urea linkage), FT-IR (to confirm carbonyl and thiourea groups), and mass spectrometry (for molecular ion validation) is standard. X-ray crystallography is critical for resolving ambiguities in stereochemistry or crystal packing, as demonstrated in studies of analogous thiadiazole derivatives . Purity is assessed via HPLC (>95% purity threshold) and TLC (using silica gel plates and UV visualization) .

(Advanced) How can researchers optimize the yield of this compound during synthesis, considering variables like solvent choice and reaction time?

Answer:

Yield optimization requires systematic screening of solvents (e.g., DMF for solubility vs. ethanol for cost-effectiveness), catalysts (e.g., triethylamine for urea coupling), and reaction duration. For example:

- Solvent polarity : Polar aprotic solvents (e.g., DMSO) enhance nucleophilic substitution in thioacetate formation but may increase side reactions.

- Temperature : Reflux at 80–100°C improves cyclization but risks decomposition if prolonged.

- Catalysts : Use of DMAP (4-dimethylaminopyridine) or HOBt (hydroxybenzotriazole) in urea coupling reduces racemization .

A design-of-experiments (DoE) approach, varying parameters in a combinatorial matrix, is recommended for robust optimization .

(Advanced) What computational approaches are used to predict the biological activity or binding affinity of this thiadiazole derivative?

Answer:

Molecular docking (e.g., AutoDock Vina) evaluates interactions with targets like kinases or enzymes, guided by the compound’s electron-rich thiadiazole and urea motifs . Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity or stability . MD simulations (GROMACS) assess binding dynamics under physiological conditions, while QSAR models correlate substituent variations (e.g., fluorophenyl position) with activity trends .

(Advanced) How to address contradictions in spectroscopic data or crystallographic findings when characterizing this compound?

Answer:

Discrepancies between NMR (solution state) and XRD (solid state) data may arise from polymorphism or dynamic stereoisomerism . Mitigation strategies include:

- Variable-temperature NMR to detect conformational flexibility.

- PXRD (powder X-ray diffraction) to identify polymorphic forms.

- SC-XRD (single-crystal XRD) for unambiguous bond-length/angle validation .

For conflicting mass spectrometry results, HRMS (high-resolution MS) resolves isotopic patterns and adduct formation .

(Advanced) What strategies are employed to study the stability and degradation products of this compound under various storage conditions?

Answer:

Forced degradation studies (ICH guidelines) involve:

- Thermal stress (40–80°C) to assess pyrolysis pathways.

- Hydrolytic stability at pH 1–13 to identify ester or urea hydrolysis.

- Photolytic testing (ICH Q1B) under UV/visible light.

Degradation products are profiled via LC-MS/MS and compared with synthetic standards. Accelerated stability testing (40°C/75% RH) over 6 months predicts shelf life, while DFT models simulate degradation kinetics .

(Advanced) How do researchers design experiments to explore structure-activity relationships (SAR) for this compound?

Answer:

SAR studies involve synthesizing analogs with:

- Varying substituents on the phenyl ring (e.g., electron-withdrawing groups like -CF3 vs. electron-donating -OCH3).

- Modified urea linkages (e.g., thiourea or sulfonamide replacements).

Biological assays (e.g., enzyme inhibition, cytotoxicity) are paired with molecular dynamics simulations to map interactions. For example, replacing the methyl ester with ethyl or tert-butyl esters alters lipophilicity, impacting membrane permeability .

(Basic) What safety precautions are recommended when handling this compound in laboratory settings?

Answer:

While specific toxicity data may be limited, general precautions include:

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods due to potential sulfur-containing degradation products.

- Storage : Inert atmosphere (N2) at –20°C to prevent hydrolysis.

Refer to analogous thiadiazole compounds’ SDS sheets for hazard guidance (e.g., respiratory irritation, skin sensitization) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.